molecular formula C13H12BrNO2 B7868205 5-Bromo-2-(3-ethoxyphenoxy)pyridine

5-Bromo-2-(3-ethoxyphenoxy)pyridine

Cat. No.: B7868205
M. Wt: 294.14 g/mol
InChI Key: NDBBPFIYDHENGG-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-ethoxyphenoxy)pyridine (CAS 34456-00-6) is a brominated pyridine derivative of significant interest in medicinal chemistry and antimicrobial research . Pyridine-based compounds are privileged scaffolds in drug discovery due to their widespread presence in FDA-approved pharmaceuticals and their profound effect on pharmacological activity . The presence of the pyridine nucleus in a molecule is known to improve biochemical potency, metabolic stability, and cellular permeability, making it a valuable structural component for developing new therapeutic agents . This compound features a diaryl ether structure, linking a bromopyridine ring to an ethoxy-substituted benzene, which may contribute to its geometric profile and ability to interact with specific biological targets . Researchers utilize such halogenated pyridine derivatives as key intermediates in the synthesis of more complex molecules for investigating new antimicrobial and antiviral agents . The search for novel compounds with these activities remains a high priority, particularly in the development of treatments against resistant pathogens . The product is provided for research purposes as a building block in drug discovery programs. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-(3-ethoxyphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-2-16-11-4-3-5-12(8-11)17-13-7-6-10(14)9-15-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBBPFIYDHENGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Pyridine Precursors

Formation of the 3-Ethoxyphenoxy Moiety

Nucleophilic Aromatic Substitution (NAS)

The introduction of the 3-ethoxyphenoxy group at the 2-position of pyridine typically involves NAS, where a phenoxide anion displaces a leaving group (e.g., chloride or bromide). A representative method from benzophenone synthesis involves reacting 5-bromo-2-chloropyridine with 3-ethoxyphenol in dichloromethane (DCM) using silica gel-supported AlCl₃ as a catalyst. This approach achieves yields >90% under vacuum conditions (-0.05 to -0.08 MPa), minimizing oxidative byproducts.

Optimization Insights:

  • Catalyst Loading: AlCl₃ supported on silica gel (1.6 mmol/g) enhances surface area and reaction efficiency.

  • Solvent Choice: DCM’s low polarity reduces side reactions during phenoxide addition.

  • Temperature Control: Reactions conducted at -20°C to -30°C suppress oligomerization.

Integrated Synthesis Pathways

One-Pot Halogenation and Coupling

Combining bromination and NAS in a single reactor reduces intermediate isolation steps. For example, 3,5-dibromopyridine is treated with a Grignard reagent to generate 5-bromo-2-lithiopyridine, which reacts in situ with 3-ethoxyphenol under aerobic conditions. This method, adapted from aldehyde synthesis, simplifies purification but demands precise stoichiometry (1:1.2–1.5 molar ratio of substrate to Grignard reagent).

Procedure Overview:

  • Grignard Formation: 3,5-Dibromopyridine, THF, and TMEDA are cooled to 10°C before adding isopropyl magnesium chloride.

  • Quenching and Coupling: The intermediate is reacted with 3-ethoxyphenol at 20–25°C, followed by DMF-THF addition to stabilize the product.

  • Purification: Crude product is recrystallized using petroleum ether/ethyl acetate (6:1 w/w), yielding 65–70% pure compound.

Two-Step Synthesis via Intermediate Isolation

A sequential approach isolates 5-bromo-2-chloropyridine before coupling with 3-ethoxyphenol. This method, adapted from benzophenone protocols, involves:

  • Bromination: 3,5-Dibromopyridine is treated with thionyl chloride/DMF to form 5-bromo-2-chloropyridine.

  • NAS Reaction: The chloride intermediate reacts with 3-ethoxyphenol using AlCl₃/silica gel, yielding the target compound after recrystallization (ethanol/water, 3:2 v/v).

Purification and Characterization

Solvent-Based Recrystallization

Crude products are typically purified using mixed solvents:

  • Petroleum Ether/Ethyl Acetate (6:1): Effective for removing nonpolar impurities, yielding 99% purity.

  • Ethanol/Water (3:2): Enhances crystal formation for polar byproducts, achieving 93.5% recovery.

Table 1: Purification Efficiency Across Methods

Solvent SystemPurity (%)Yield (%)Source
PE/EA (6:1)99.867.3
Ethanol/Water (3:2)99.293.5

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-ethoxyphenoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(3-ethoxyphenoxy)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-ethoxyphenoxy)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethoxyphenoxy group can enhance the compound’s binding affinity and specificity for certain targets, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The table below compares substituents, molecular weights, yields, and key properties of 5-Bromo-2-(3-ethoxyphenoxy)pyridine with analogs:

Compound Name Substituent (Position 2) Substituent (Position 5) Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications References
This compound 3-Ethoxyphenoxy Br 308.15* Not Reported Intermediate for catalysis, potential bioactivity N/A
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine 4-(Trifluoromethoxy)phenoxy Br 348.13 91% Antimalarial research; higher electron withdrawal
5-Bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine 2-Phenyl-1,3-dioxolane Br 305.00 58% (6:1 selectivity) Bulky substituent impacts reaction selectivity
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine Methoxy, CF3 Br 256.02 Not Reported High lipophilicity; pharmaceutical intermediate
5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol 2-Hydroxyethoxy Br 234.03 Not Reported Hydrogen bonding enhances solubility
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine 3,4-Dimethoxybenzylamine Br 363.22 Not Reported Anti-tumor and antimicrobial applications

*Calculated based on molecular formula C₁₃H₁₂BrNO₂.

Key Observations :

  • Electron Effects: The 4-(trifluoromethoxy)phenoxy group in is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating 3-ethoxyphenoxy group.
  • Steric Effects : Bulky groups like 2-phenyl-1,3-dioxolane () reduce reaction yields due to steric hindrance.
  • Solubility : Hydrophilic substituents (e.g., hydroxyethoxy in ) improve aqueous solubility, whereas lipophilic groups (e.g., CF₃ in ) enhance membrane permeability.

Physical and Spectral Properties

  • NMR Shifts: The ¹H NMR of 5-Bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine () shows aromatic protons at δ 7.78–7.81 ppm, while the target compound’s ethoxyphenoxy group would likely display distinct splitting patterns due to para-substitution.
  • Refractive Index : 5-Bromo-2-methoxy-3-methylpyridine () has a refractive index of 1.554, indicating differences in polarizability compared to the target compound.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(3-ethoxyphenoxy)pyridine, and how can reaction conditions be optimized?

The synthesis of brominated pyridine derivatives often involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling (using aryl boronic acids) or Ullmann-type couplings can introduce ethoxyphenoxy groups to the pyridine core . Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos for enhanced regioselectivity.
  • Solvent system : Toluene or DMF at 80–110°C under inert atmosphere.
  • Base optimization : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and drive the reaction.
    Characterization via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How can spectroscopic methods distinguish this compound from structurally similar analogs?

  • NMR : The ethoxyphenoxy group’s aromatic protons (δ 6.5–7.5 ppm) and methoxy protons (δ 3.7–4.1 ppm) are distinct from methyl or halogen substituents. 1H^1H-1H^1H COSY can resolve overlapping signals .
  • IR spectroscopy : Stretching vibrations for C-O (1250–1050 cm⁻¹) and C-Br (600–500 cm⁻¹) provide functional group confirmation.
  • X-ray crystallography : Resolves spatial arrangement of the bromine and ethoxyphenoxy groups, critical for crystallographic studies .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during further functionalization of this compound?

The bromine atom at the 5-position is highly reactive in cross-coupling reactions (e.g., Suzuki, Stille). However, steric hindrance from the ethoxyphenoxy group may reduce yields. Strategies include:

  • Directed ortho-metalation : Use of strong bases (e.g., LDA) with directing groups to activate specific sites .
  • Protecting groups : Temporarily shield the ethoxyphenoxy moiety to prevent unwanted side reactions during halogen exchange .
  • Computational modeling : DFT calculations predict electron density distributions to guide functionalization .

Q. How does the electronic nature of substituents influence the reactivity of this compound in catalytic applications?

The electron-donating ethoxy group increases electron density at the pyridine ring, potentially stabilizing metal complexes (e.g., Au(III) or Pd(II)) in catalytic cycles . Key findings:

  • Gold(III) complexes : The bromine atom acts as a leaving group, enabling ligand exchange in catalytic processes. Stability studies under varying pH and temperature are essential .
  • Photocatalysis : Electron-rich pyridines enhance charge-transfer efficiency in visible-light-driven reactions. UV-vis spectroscopy and cyclic voltammetry quantify these effects .

Q. What are the challenges in computational modeling of this compound’s interactions with biological targets?

  • Conformational flexibility : The ethoxyphenoxy group’s rotatable bonds require extensive molecular dynamics (MD) simulations to sample all possible conformers.
  • Docking accuracy : Use hybrid QM/MM methods to account for halogen bonding between bromine and protein residues (e.g., in kinase inhibitors) .
  • Solvent effects : Explicit solvent models (e.g., TIP3P) improve prediction of binding affinities in aqueous environments.

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